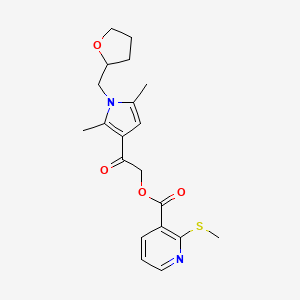![molecular formula C18H16F2N4O4 B13365916 1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365916.png)
1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
The synthesis of 1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide typically involves the reaction of 4-(difluoromethoxy)aniline with 3,4-dimethoxybenzoyl chloride in the presence of a base to form the corresponding amide. This intermediate is then subjected to cyclization with hydrazine hydrate to yield the triazole ring. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Chemical Reactions Analysis
1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it useful in biological studies.
Medicine: Due to its biological activity, it is being explored for potential therapeutic applications, including anticancer and antiviral treatments.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to bind to various enzymes and receptors, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to the compound’s antimicrobial, antifungal, and anticancer effects. The difluoromethoxy and dimethoxyphenyl groups enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar compounds to 1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide include other triazole derivatives such as:
- 1-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 1-[4-(difluoromethoxy)phenyl]-N-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
These compounds share similar structural features but differ in the position and type of substituents on the triazole ring.
Properties
Molecular Formula |
C18H16F2N4O4 |
|---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C18H16F2N4O4/c1-26-14-8-3-11(9-15(14)27-2)22-17(25)16-21-10-24(23-16)12-4-6-13(7-5-12)28-18(19)20/h3-10,18H,1-2H3,(H,22,25) |
InChI Key |
WNQWQHDHQZGCGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)OC(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


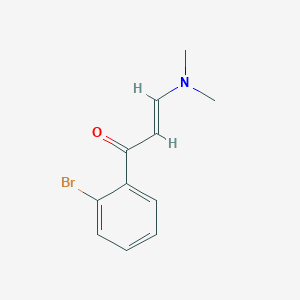
![3-[(Ethylsulfanyl)methyl]-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365842.png)
methyl]-2-(dimethylamino)-4(3H)-pyrimidinone](/img/structure/B13365844.png)
![3-[(Benzylsulfanyl)methyl]-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365845.png)
![ethyl 3-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13365852.png)
![N-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365861.png)

![4-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzenesulfonamide](/img/structure/B13365871.png)
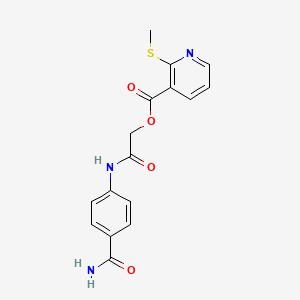
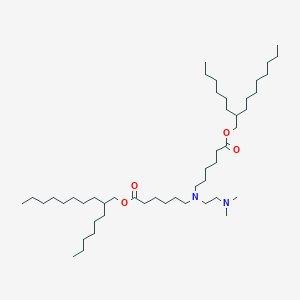
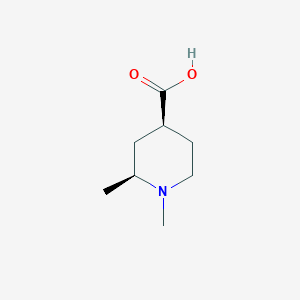
![N-{2-[(2-fluorophenyl)(4-fluorophenyl)methoxy]ethyl}-N,N-dimethylamine](/img/structure/B13365903.png)
![N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B13365911.png)
